molecular formula C21H21ClN2O3S B2715869 4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893996-74-2

4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2715869
CAS No.: 893996-74-2
M. Wt: 416.92
InChI Key: UKXOQQVBEIDCBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C17H18ClNO3 . More detailed structural information, such as 3D structure, may be available through specialized chemical databases or software.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 319.791 . More detailed physical and chemical properties may be available through specialized chemical databases or software.

Scientific Research Applications

Anticancer Applications

A study on the design, synthesis, and anticancer evaluation of benzamide derivatives, including thiazolyl compounds, revealed that several synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer research and therapy (Ravinaik et al., 2021).

Antimicrobial Applications

Research on thiazolidinone and oxadiazole derivatives highlighted their antimicrobial activity, indicating the use of thiazole-based compounds in developing new antimicrobial agents. This application is significant given the ongoing need for new drugs to combat resistant microbial strains (Chawla, 2016).

Anti-Tubercular Scaffold

An ultrasound-assisted synthesis study of benzamide derivatives with a thiazolyl scaffold demonstrated promising anti-tubercular activity, suggesting these compounds as potential leads in anti-tuberculosis drug discovery (Nimbalkar et al., 2018).

Biological Activity Insights

The synthesis and evaluation of benzimidazole derivatives for their antimicrobial activity further underscore the broad spectrum of biological activities associated with thiazole and benzamide frameworks. These findings support the continued exploration of such compounds for various therapeutic applications (Abdellatif et al., 2013).

Properties

IUPAC Name

4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-13-19(10-11-23-20(25)14-4-7-16(22)8-5-14)28-21(24-13)15-6-9-17(26-2)18(12-15)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXOQQVBEIDCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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